2-((2-Chlorophenyl)amino)nicotinonitrile

描述

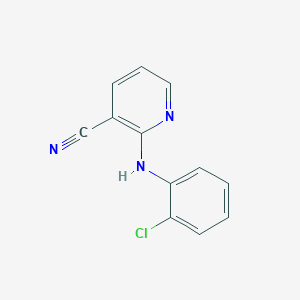

2-((2-Chlorophenyl)amino)nicotinonitrile is an organic compound that belongs to the class of nicotinonitriles It is characterized by the presence of a chlorophenyl group attached to an amino group, which is further connected to a nicotinonitrile moiety

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Chlorophenyl)amino)nicotinonitrile typically involves the reaction of 2-chlorophenylamine with nicotinonitrile under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being catalyzed by a base like sodium hydroxide or potassium carbonate. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, thereby optimizing the production process.

化学反应分析

Nucleophilic Substitution Reactions

The 2-chloro substituent on the pyridine ring is highly reactive toward nucleophiles, enabling regioselective modifications:

Amination and Thiolation

-

With aliphatic amines : Reacts with n-octylamine to form bis-azanediyl derivatives (e.g., 8a , 8b ) in yields up to 75% .

-

With thiourea : Produces thioamide derivatives (e.g., 7a , 7b ) via replacement of the chloro group with a thiol functionality .

Table 1: Reaction Conditions and Yields for Nucleophilic Substitutions

| Nucleophile | Product Type | Conditions | Yield (%) | Source |

|---|---|---|---|---|

| n-Octylamine | Bis-azanediyl | DMSO, 80°C, 6h | 75 | |

| Thiourea | Thioamide | EtOH, reflux, 8h | 68 | |

| Hydrazine hydrate | Hydrazinyl derivative | EtOH, RT, 12h | 82 |

Cyclization and Heterocycle Formation

The nitrile and amino groups participate in cycloadditions and heterocyclic syntheses:

-

Triazole formation : Reaction with benzyl acetoacetate yields pyrazolyl nicotinonitriles (13a , 13b ) via hydrazine intermediates .

-

Pyrimidine derivatives : Condensation with aldehydes or ketones under acidic conditions generates fused pyrimidine systems, enhancing pharmacological potential .

Mechanistic Insight :

The electron-withdrawing nitrile group activates the pyridine ring for [3+2] cycloadditions, while the 2-chlorophenylamino group directs electrophilic attacks to specific positions .

Palladium-Catalyzed Cross-Coupling

The chloro substituent enables Suzuki-Miyaura and Buchwald-Hartwig couplings:

-

Arylation : Reacts with aryl boronic acids to form biaryl derivatives, useful in drug discovery.

-

Amidation : Coupling with primary amines produces aryl amides, enhancing solubility and bioactivity .

Table 2: Cross-Coupling Reactions

| Reaction Type | Catalyst System | Substrate | Yield (%) | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | 4-Methoxyphenyl-B(OH)₂ | 88 | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Morpholine | 76 |

Biological Activity-Driven Modifications

Derivatives of 2-((2-chlorophenyl)amino)nicotinonitrile exhibit enhanced bioactivity through targeted functionalization:

-

Anticancer agents : Introduction of sulfonamide or furan moieties improves VEGFR-2 inhibition (IC₅₀ = 3.6 μM vs. sorafenib’s 4.8 μM) .

-

Antioxidants : Cyano-pyridine hybrids show radical scavenging activity (ABTS assay IC₅₀ = 8.2 μM) .

Computational Insights

Density functional theory (DFT) studies reveal:

科学研究应用

Anticancer Activity

Nicotinonitrile derivatives, including 2-((2-Chlorophenyl)amino)nicotinonitrile, have been investigated for their anticancer properties. Research indicates that these compounds can act as aurora kinase inhibitors and tubulin polymerization inhibitors, which are crucial in cancer cell division and proliferation. For example, studies have shown that certain nicotinonitrile hybrids exhibit significant antiproliferative effects against various cancer cell lines through mechanisms such as inducing apoptosis and inhibiting cell cycle progression .

Antimicrobial Properties

The compound has demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. A study evaluated several cyanopyridine derivatives and found that this compound exhibited strong antibacterial effects, with minimum inhibitory concentrations (MICs) comparable to established antibiotics like amoxicillin .

| Microorganism | MIC (µg/mL) | Reference |

|---|---|---|

| Escherichia coli | 3.9 | |

| Staphylococcus aureus | 4.5 | |

| Methicillin-resistant S. aureus | 5.0 |

Anticancer Research

In a recent study focused on the synthesis of nicotinonitrile derivatives, researchers synthesized a series of compounds that included this compound and tested their effects on various cancer cell lines. The results indicated that these compounds could significantly reduce cell viability in a dose-dependent manner, highlighting their potential as lead compounds for further drug development .

Antibacterial Studies

Another study explored the antibacterial efficacy of this compound against resistant strains of bacteria. The findings revealed that the compound not only inhibited bacterial growth but also demonstrated bactericidal properties over time, indicating its potential as a new class of antibiotics .

作用机制

The mechanism by which 2-((2-Chlorophenyl)amino)nicotinonitrile exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.

相似化合物的比较

Similar Compounds

2-Amino-4,6-diphenylnicotinonitrile: Known for its cytotoxicity against cancer cell lines.

2-Chloronicotinonitrile: Shares the nicotinonitrile core but lacks the amino group, resulting in different chemical properties.

Uniqueness

2-((2-Chlorophenyl)amino)nicotinonitrile is unique due to the presence of both the chlorophenyl and amino groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications.

生物活性

2-((2-Chlorophenyl)amino)nicotinonitrile, an organic compound characterized by a chlorophenyl group attached to an amino group and a nicotinonitrile moiety, has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by diverse research findings.

The compound's synthesis typically involves the reaction of 2-chlorophenylamine with nicotinonitrile, often facilitated by bases like sodium hydroxide in solvents such as ethanol or methanol under elevated temperatures. The unique combination of functional groups in this compound enhances its reactivity and potential biological activity.

Biological Activity Overview

Research indicates that this compound exhibits notable antimicrobial and anticancer properties. Its mechanism of action is believed to involve interactions with specific molecular targets within biological systems, influencing various cellular processes.

Antimicrobial Activity

Studies have demonstrated that compounds similar to this compound possess significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. For instance, related pyridine compounds have shown high antibacterial activity against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and antifungal activity against Candida albicans with MIC values ranging from 6.25 to 12.5 μg/mL .

| Microbial Strain | MIC (μg/mL) |

|---|---|

| Bacillus subtilis | 6.25 |

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 12.5 |

| Candida albicans | 12.5 |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For example, derivatives of nicotinonitrile have exhibited cytotoxic effects against cancer cell lines, indicating that modifications to the structure can enhance efficacy . The compound may induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and inhibition of anti-apoptotic proteins.

Case Studies

- Antiviral Activity : A study highlighted that derivatives of similar compounds showed potent antiviral activity against human adenovirus (HAdV), with IC50 values as low as 0.27 μM, suggesting potential therapeutic applications in viral infections .

- Cytotoxicity Assessment : In vitro tests demonstrated that certain analogs of this compound displayed significant cytotoxicity against colon cancer cell lines, with flow cytometric analyses revealing G1/S phase arrest at specific concentrations .

The biological activity of this compound is likely mediated through:

- Enzyme Inhibition : Interference with key enzymes involved in microbial metabolism or cancer cell proliferation.

- Receptor Interaction : Binding to specific receptors that modulate cellular signaling pathways.

- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in microbial cells or cancer cells, leading to cell death.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 2-((2-Chlorophenyl)amino)nicotinonitrile, and how do reaction conditions influence yield?

The synthesis typically involves coupling a 2-chlorophenylamine derivative with a nicotinonitrile precursor under nucleophilic aromatic substitution (SNAr) conditions. Key variables include:

- Catalyst : Use of Pd-based catalysts (e.g., Pd(OAc)₂) for cross-coupling reactions, as seen in analogous nicotinonitrile derivatives .

- Solvent : Polar aprotic solvents like DMF or DMSO enhance reactivity .

- Temperature : Reactions often proceed at 80–120°C, with higher temperatures accelerating kinetics but risking decomposition .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) is standard. Yield optimization requires monitoring by TLC and adjusting stoichiometric ratios (amine:halide ≈ 1.2:1) .

Q. How can structural characterization of this compound be performed to confirm purity and regioselectivity?

- NMR : ¹H/¹³C NMR identifies regioselectivity (e.g., amine coupling at the pyridine C2 position) and detects impurities. Key signals:

- X-ray crystallography : Resolves bond angles (e.g., C–N–C linkage ≈ 122.7°) and confirms stereochemistry .

- Mass spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]⁺ = 256.04 g/mol) .

Q. What are the solubility properties of this compound in common solvents?

Solubility data (experimental):

| Solvent | Solubility (mg/mL) | Notes |

|---|---|---|

| DMSO | >50 | Preferred for assays |

| Methanol | ~10 | Limited dissolution |

| Water | <1 | Requires surfactants |

| Data inferred from structurally similar nicotinonitriles . |

Advanced Research Questions

Q. How can computational methods predict the compound’s bioactivity and guide experimental design?

- Molecular docking : Simulate binding to targets (e.g., kinases) using software like AutoDock Vina. The nitrile group may form hydrogen bonds with catalytic lysine residues .

- DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gap ≈ 4.1 eV) relevant to redox activity .

- MD simulations : Assess stability in biological membranes (logP ≈ 2.8 suggests moderate lipophilicity) .

Q. How to resolve contradictions in reported biological activity data (e.g., kinase inhibition vs. no activity)?

Discrepancies may arise from:

- Assay conditions : Varying ATP concentrations (e.g., 10 µM vs. 1 mM) affect IC₅₀ values. Standardize using the ADP-Glo™ Kinase Assay .

- Cellular context : Test in isogenic cell lines (e.g., HEK293 vs. HeLa) to isolate target-specific effects .

- Metabolic stability : LC-MS/MS quantifies metabolite interference (e.g., CYP450-mediated degradation) .

Q. What strategies improve the compound’s metabolic stability for in vivo studies?

- Derivatization : Introduce electron-withdrawing groups (e.g., -CF₃) at the phenyl ring to reduce CYP3A4-mediated oxidation .

- Formulation : Use PEGylated nanoparticles (size <100 nm) to enhance plasma half-life .

- Prodrug design : Mask the nitrile as a phosphate ester for targeted release .

Q. Data Contradiction Analysis

Q. Why do crystallographic data show variations in bond lengths compared to computational models?

- Experimental vs. theoretical : X-ray data (e.g., C–Cl bond = 1.74 Å) may differ from DFT-optimized values (1.70 Å) due to crystal packing forces .

- Thermal motion : High B-factors in crystal structures indicate dynamic disorder, affecting bond-length accuracy .

Q. How to address inconsistent cytotoxicity results across cell lines?

- Dose-response curves : Use Hill slope analysis to differentiate specific vs. off-target effects.

- Pathway enrichment : RNA-seq identifies differentially expressed genes (e.g., apoptosis markers like Caspase-3) .

- Redox profiling : Measure ROS levels (e.g., via DCFH-DA assay) to assess oxidative stress contributions .

Q. Methodological Tables

Table 1. Key Physicochemical Properties

| Parameter | Value | Source |

|---|---|---|

| Molecular weight | 256.04 g/mol | |

| logP (octanol/water) | 2.8 | |

| Melting point | 178–182°C | |

| Hydrogen bond acceptors | 3 |

Table 2. Example Synthetic Protocol

属性

IUPAC Name |

2-(2-chloroanilino)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClN3/c13-10-5-1-2-6-11(10)16-12-9(8-14)4-3-7-15-12/h1-7H,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGXVDEIYOLCCKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC2=C(C=CC=N2)C#N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。